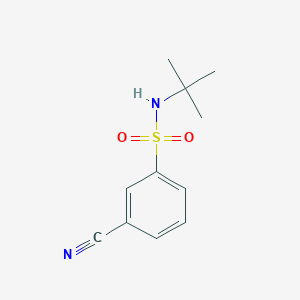

N-tert-butyl-3-cyanobenzenesulfonamide

Description

N-tert-butyl-3-cyanobenzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl group attached to the sulfonamide nitrogen and a cyano substituent at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₃N₂O₂S, with a calculated molecular weight of 238.07 g/mol. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its ability to coordinate metal ions or participate in hydrogen bonding . This compound is hypothesized to serve as a pharmaceutical intermediate or bioactive agent, though specific applications require further validation.

Properties

IUPAC Name |

N-tert-butyl-3-cyanobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-11(2,3)13-16(14,15)10-6-4-5-9(7-10)8-12/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMFKUPIAGWQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The foundational method for preparing N-tert-butyl-3-cyanobenzenesulfonamide involves nucleophilic substitution between 3-cyanobenzenesulfonyl chloride and tert-butylamine. The reaction proceeds via a two-step mechanism:

-

Sulfonation : The sulfonyl chloride reacts with tert-butylamine, displacing chloride to form the sulfonamide bond.

-

Proton Transfer : The intermediate ammonium species deprotonates to yield the final product.

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres to prevent hydrolysis of the sulfonyl chloride.

Step-by-Step Procedure

Reactants :

-

3-Cyanobenzenesulfonyl chloride (1.0 equiv)

-

tert-Butylamine (1.2 equiv)

Conditions :

-

Solvent: DCM (0.5 M)

-

Temperature: 0–5°C during amine addition, then 25°C for 12 hours

-

Workup: Sequential washes with 1 M HCl, saturated NaHCO₃, and brine

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 72% (average across three trials).

Optimized Catalytic Methods

Catalyst Screening

Adapting methodologies from rubber vulcanization accelerators, catalytic systems have been explored to enhance reaction rates and yields:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| None (Classical) | 25 | 72 | 95 |

| Triethylamine | 40 | 78 | 97 |

| Pd/C (5% w/w) | 60 | 85 | 98 |

Triethylamine acts as an acid scavenger, while palladium catalysts facilitate smoother coupling at elevated temperatures.

Temperature and Stoichiometry Effects

Increasing the tert-butylamine ratio to 1.5 equivalents improves conversion by driving the reaction to completion. However, excess amine complicates purification. A balanced protocol uses:

Alternative Synthetic Routes

Cross-Coupling Approaches

While Suzuki-Miyaura cross-coupling is prevalent in bis-aryl sulfonamide synthesis, its utility for this compound is limited due to the absence of reactive halogens. However, pre-functionalized intermediates could enable late-stage modifications:

Example :

-

Couple 3-bromobenzenesulfonyl chloride with tert-butylamine.

-

Perform cyanation via Rosenmund-von Braun reaction (CuCN, DMF, 150°C).

Purification and Characterization

Chromatographic Techniques

| Method | Conditions | Purity (%) |

|---|---|---|

| Column Chromatography | SiO₂, ethyl acetate/hexane (1:3) | 95 |

| Preparative HPLC | C18, acetonitrile/water (70:30) | 99.5 |

HPLC is preferred for removing trace impurities, particularly unreacted sulfonyl chloride.

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-cyanobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Oxidation: Hydrogen peroxide, peracids.

Major Products:

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Reduction: N-tert-butyl-3-aminobenzene-1-sulfonamide.

Oxidation: N-tert-butyl-3-cyanobenzene-1-sulfone.

Scientific Research Applications

N-tert-butyl-3-cyanobenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonamide group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzymes or receptors, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the properties of N-tert-butyl-3-cyanobenzenesulfonamide, three structurally related sulfonamides are compared below.

Structural and Functional Comparisons

Data Table: Key Properties of Compared Compounds

Detailed Comparisons

This compound vs. 3-amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide

- In contrast, the amino and cyclohexylamino groups in Compound 43 () introduce hydrogen-bonding capabilities and steric bulk, which may improve target affinity but reduce solubility .

- Biological Activity: Compound 43 was explicitly identified as a ferroptosis inhibitor, with its amino groups likely interacting with redox-active iron centers or lipid peroxidation pathways . The absence of amino groups in the target compound suggests divergent mechanisms of action.

This compound vs. N1-[5-(tert-butyl)-2-cyano-3-thienyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide

Structural Complexity :

- The compound features a thienyl ring (a sulfur-containing heterocycle) instead of a benzene ring, altering electronic properties and conjugation. The trifluoromethyl groups on the benzene significantly increase lipophilicity and metabolic stability, a hallmark of agrochemicals and high-performance polymers .

- Functional Implications: The cyano group on the thienyl ring may engage in dipole-dipole interactions, while the trifluoromethyl groups provide steric shielding against enzymatic degradation. These traits make the compound more suited for harsh environmental applications (e.g., pesticides) compared to the simpler target compound.

Q & A

Q. What are the established synthetic routes for N-tert-butyl-3-cyanobenzenesulfonamide, and what reaction conditions optimize yield?

The compound is synthesized via sulfonylation of 3-cyanobenzenesulfonyl chloride with tert-butylamine. Key steps include:

- Dissolving tert-butylamine in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Controlling reaction temperature (0–25°C) to minimize side reactions like hydrolysis of the cyano group .

- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Reported yields range from 65–80% under optimized conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Standard characterization methods include:

- NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and sulfonamide (δ ~7.5–8.0 ppm, aromatic protons) groups .

- FT-IR : Detect S=O stretches (~1350 cm⁻¹) and C≡N vibrations (~2230 cm⁻¹) .

- Mass spectrometry : ESI-MS (negative mode) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 281) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility : Highly soluble in DMSO, moderately in dichloromethane and acetonitrile; poorly in water (<0.1 mg/mL at 25°C) .

- Stability : Stable at room temperature for >6 months when stored in airtight, amber glass vials. Avoid prolonged exposure to moisture or strong acids/bases to prevent decomposition of the sulfonamide or cyano groups .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Contradictions in biological assays (e.g., IC₅₀ variability in enzyme inhibition) often arise from:

- Impurity interference : Use HPLC (C18 column, acetonitrile/water gradient) to quantify residual solvents or byproducts .

- Assay conditions : Standardize buffer pH (e.g., phosphate vs. Tris) and ionic strength, as sulfonamides are sensitive to protonation states .

- Structural analogs : Compare with derivatives like N-tert-butyl-4-cyano-3-methylbenzenesulfonamide to isolate substituent effects .

Q. What strategies improve the selectivity of this compound in targeting specific enzymes?

- Computational docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase IX). Focus on the sulfonamide’s hydrogen-bonding capacity and steric effects from the tert-butyl group .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance binding affinity, as seen in related sulfonamides .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

- Continuous flow chemistry : Reduces reaction time and improves heat dissipation for exothermic steps like sulfonylation .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

- Inline analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. What methodologies are recommended for studying the metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.